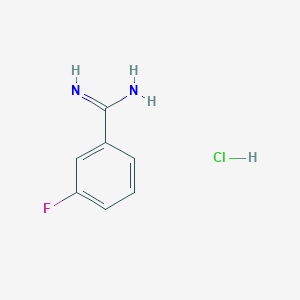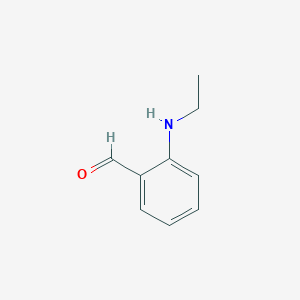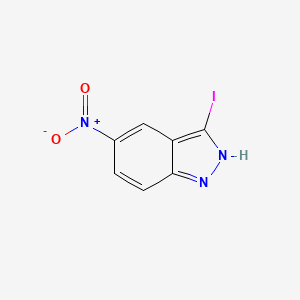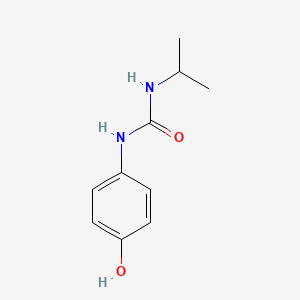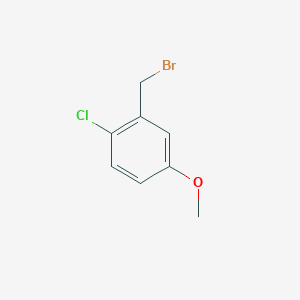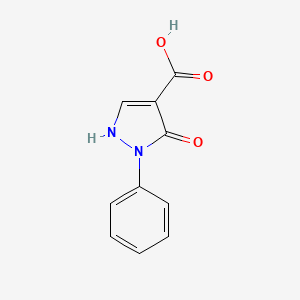![molecular formula C12H12N2 B1338597 3,5'-Dimethyl-[2,2']bipyridinyl CAS No. 4411-79-4](/img/structure/B1338597.png)
3,5'-Dimethyl-[2,2']bipyridinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5'-Dimethyl-[2,2']bipyridinyl is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structures Analysis Research into the structures and phase transitions of dimethyl-2,2'-bipyridyl complexes, specifically comparing 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl with chloranilic acid, reveals insights into their antiferroelectric properties and phase transition behaviors. These complexes exhibit significant hydrogen bonding and potentially have applications in materials science due to their unique structural properties (Bator et al., 2011).
Photocatalytic Applications Copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands have shown promise for incorporation into copper-based dye-sensitized solar cells (DSCs). These complexes, through their ability to form stable and efficient photovoltaic devices, highlight the potential of 3,5'-Dimethyl-[2,2']bipyridinyl derivatives in renewable energy technologies (Constable et al., 2009).
Luminescence and Thermal Properties in Rare Earth Complexes Rare earth complexes incorporating this compound derivatives have been studied for their structural, thermal, and luminescent properties. These complexes exhibit unique thermal decomposition mechanisms and luminescence, which could be useful for applications in materials science and optical devices (Zhu, Ren, & Zhang, 2018).
Spin Crossover and Electronic Properties Studies on iron(II) complexes based on functionalized bipyridyl ligands, including this compound, have explored their spin crossover behavior. The variation in electronic and structural properties of these complexes under different conditions provides valuable insights into the design of molecular materials with tunable magnetic and electronic properties (Xue et al., 2018).
Photocatalytic CO2 Reduction Research on Ru(II)-Re(I) binuclear and tetranuclear complexes, utilizing this compound derivatives as ligands, has demonstrated enhanced photocatalytic activities for CO2 reduction. These complexes exhibit improved efficiency and extended photocatalytic responses, illustrating the potential of this compound in photocatalytic applications for environmental remediation (Gholamkhass et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-2-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-6-11(14-8-9)12-10(2)4-3-7-13-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEVLYYOGYVOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)
